avermectin B1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

65195-55-3; 71751-41-2 |

|---|---|

Molecular Formula |

C95H142O28 |

Molecular Weight |

1732.153 |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O14.C47H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3;11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |

InChI Key |

IBSREHMXUMOFBB-JFUDTMANSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

avermectin B1 discovery and isolation from Streptomyces avermitilis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1][2] First reported in 1979 by researchers at Merck Sharp & Dohme Research Laboratories in collaboration with the Kitasato Institute, these compounds exhibit potent anthelmintic and insecticidal properties.[2][3] The discovery of avermectin (B7782182), a milestone in parasitology, was the result of an extensive screening program of microbial fermentation products.[4] A culture of Streptomyces avermitilis (NRRL 8165), originally isolated from a soil sample in Japan, was found to produce a complex of eight closely related avermectin compounds: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[4][5] Avermectin B1, a mixture of the two most active components, Avermectin B1a (>80%) and Avermectin B1b (<20%), has been developed commercially as the broad-spectrum antiparasitic agent, abamectin.[6] This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and analysis of this compound.

Data Presentation

Table 1: Fermentation Media Composition for Streptomyces avermitilis

| Component | Concentration (g/L) | Reference |

| YMG Medium (for strain maintenance) | ||

| Glucose | 4.0 | [7] |

| Yeast Extract | 4.0 | [7] |

| Malt Extract | 10.0 | [7] |

| CaCO₃ | 2.0 | [7] |

| SM2 Growth Medium (for production) | ||

| Soluble Corn Starch | 50.0 | [8][9] |

| Yeast Extract | 2.0 | [9] |

| KCl | 0.1 | [8][9] |

| NaCl | 0.5 | [9] |

| MgSO₄·7H₂O | 0.1 | [8][9] |

| CaCO₃ | 0.8 | [9] |

| α-amylase | 0.1 | [9] |

| Fermentation Medium (for high yield) | ||

| Corn Starch | 120 | [1] |

| Amylase | 0.2 | [1] |

| Soybean Meal | 10 | [1] |

| Yeast Powder | 5 | [1] |

| MnSO₄ | 0.024 | [1] |

| Na₂MoO₄ | 0.024 | [1] |

| CoCl₂ | 0.01 | [1] |

| CaCO₃ | 3 | [1] |

Table 2: Fermentation Process Parameters for this compound Production

| Parameter | Optimized Value | Reference |

| Temperature | 28-31°C | [7][9] |

| pH | 7.0-7.2 | [1][7][9] |

| Inoculum Size | 10% (v/v) | [7][9] |

| Incubation Time | 10-14 days | [7][10] |

| Agitation | 150-250 rpm | [1][7] |

Table 3: this compound Production Yields

| Strain | Fermentation Condition | This compound Titer | Reference |

| S. avermitilis (initial) | Early fermentation development | 9 µg/mL | [2] |

| S. avermitilis (improved) | Medium modification & strain selection | 500 µg/mL | [2] |

| S. avermitilis 41445 | Batch submerged fermentation (SM2 medium) | 17 mg/L (B1b) | [7][11] |

| S. avermitilis ATCC 31267 | 9-day fermentation | 28 mg/L (B1a + B1b) | [7] |

| S. avermitilis 14-12A | Optimized medium | 5128 mg/L (B1a) | [12] |

| S. avermitilis A229 (industrial strain) | Engineered aveC and precursor supply | 9613 µg/mL (B1a) | [12] |

| S. avermitilis mutant (UV irradiated) | SM2 medium | 254.14 mg/L (B1b) | [9] |

| S. avermitilis (Solid-state fermentation) | Optimized agro-industrial waste | 3.83 mg/gds (B1a) | [10] |

Table 4: Analytical HPLC Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | C18 Hypersil ODS2 (4.6 x 250 mm, 5 µm) or Phenomenex® Gemini C18 (150 x 4.60 mm, 5 µm) | [1][6] |

| Mobile Phase | Methanol (B129727):Acetonitrile (B52724):Water (81:7:12, v/v/v) or Acetonitrile:Methanol:Water (53:35:12, v/v/v) | [1][6] |

| Flow Rate | 1.0 - 1.2 mL/min | [1][6] |

| Detection Wavelength | 240 or 245 nm | [1][13] |

| Injection Volume | 10 - 20 µL | [6][13] |

| Column Temperature | 25 - 45°C | [6][13] |

Experimental Protocols

Fermentation of Streptomyces avermitilis

a. Strain Maintenance and Inoculum Preparation: The S. avermitilis strain is maintained on Yeast Extract-Malt Extract-Glucose (YMG) agar (B569324) slants.[8] The composition of this medium is provided in Table 1. For inoculum preparation, a loopful of a 24-hour old culture is transferred to a seed medium.[7] The seed culture is incubated at 28°C in a shaker until a brownish liquid is obtained.[7]

b. Production Fermentation: The production of this compound is carried out in a suitable fermentation medium, such as the SM2 growth medium detailed in Table 1.[9] The fermentation is typically conducted in shake flasks or bioreactors. The fermentation medium is inoculated with a 10% (v/v) seed culture.[7][9] The culture is then incubated for 10 to 14 days at a temperature of 28-31°C with agitation.[7][9][10] The pH of the medium is maintained at approximately 7.0-7.2.[1][7][9]

Extraction and Isolation of this compound

a. Mycelial Harvest: Since avermectins are primarily intracellular metabolites, the first step in extraction is the separation of the mycelial biomass from the fermentation broth.[8] This is achieved by centrifugation of the whole fermentation broth at approximately 8000 x g for 20 minutes.[8][9] The supernatant is discarded.

b. Solvent Extraction: The collected cell pellet is then extracted with an organic solvent. Methanol is commonly used for this purpose.[1][8][9] The mycelial pellet is thoroughly mixed with methanol to lyse the cells and dissolve the avermectins.[8][9] The mixture is then centrifuged again to separate the cell debris, and the methanol supernatant containing the crude avermectin extract is collected.[8][9] Alternatively, the fermentation broth can be extracted with other organic solvents such as ethyl acetate (B1210297) or methylene (B1212753) chloride.[14][15]

c. Purification: The crude extract is concentrated to an oil.[14] This concentrate is then subjected to further purification steps. One common method involves solvent-solvent partitioning. For instance, the oil can be dissolved in n-hexane and then partitioned against acetonitrile to remove lipids and other nonpolar impurities.[16] The acetonitrile phase, containing the avermectins, is collected and concentrated.

d. Crystallization: The purified avermectin concentrate is then subjected to crystallization to obtain this compound. This can be induced by adding a low-boiling alcohol like ethanol (B145695) or methanol to the concentrated oil at an elevated temperature (e.g., 70°C) and then cooling the mixture.[14] The resulting crystals are collected by filtration, washed with a mixture of a hydrocarbon and an alcohol (e.g., hexane/ethanol), and dried under vacuum.[14] Recrystallization may be performed to achieve higher purity.[15]

Analytical Quantification of this compound

a. Sample Preparation: For quantitative analysis by HPLC, a known amount of the fermentation broth or purified extract is dissolved in a suitable solvent, typically methanol or acetonitrile.[1] The solution is then filtered through a 0.22 µm filter before injection into the HPLC system.

b. HPLC Analysis: Reverse-phase HPLC is the standard method for the quantification of Avermectin B1a and B1b.[6] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[1][6] Detection is performed using a UV detector at a wavelength of 240 or 245 nm.[1][13] A summary of typical HPLC parameters is provided in Table 4.

c. LC-MS/MS Analysis: For more sensitive and selective detection, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[16][17] This method allows for the accurate quantification and confirmation of Avermectin B1a and B1b at very low concentrations.

Mandatory Visualization

References

- 1. data.epo.org [data.epo.org]

- 2. Avermectins, New Family of Potent Anthelmintic Agents: Producing Organism and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avermectins, new family of potent anthelmintic agents: producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. brieflands.com [brieflands.com]

- 8. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. US5077398A - Process for isolation of this compound components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]

- 15. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]

- 16. caa.go.jp [caa.go.jp]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Avermectin B1 on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avermectin (B7782182) B1, a macrocyclic lactone and the principal component of the commercial product abamectin, exerts its potent anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls) unique to invertebrates. This technical guide provides a comprehensive analysis of its mechanism of action. Avermectin B1 acts as a positive allosteric modulator and a direct agonist of GluCls, binding to a distinct site in the transmembrane domain. This interaction locks the channel in an open or near-open state, leading to a prolonged, essentially irreversible influx of chloride ions. The resulting hyperpolarization of neuronal and muscle cell membranes causes flaccid paralysis and eventual death of the organism. This document details the molecular interactions, presents quantitative binding and activation data, outlines key experimental protocols for studying this mechanism, and provides visual diagrams of the involved pathways and workflows.

Core Mechanism of Action

This compound, and its more studied derivative ivermectin, function by profoundly altering the state of glutamate-gated chloride channels (GluCls), which are pentameric ligand-gated ion channels found exclusively in invertebrates like nematodes and arthropods.[1][2]

The core mechanism involves two primary modes of action:

-

Positive Allosteric Modulation: At low nanomolar concentrations, this compound potentiates the effect of the endogenous ligand, glutamate (B1630785). It enhances the opening of the channel in response to glutamate, increasing the flow of chloride ions.[3][4]

-

Direct Agonism: At higher concentrations, this compound can directly activate the GluCl channel in the absence of glutamate.[1][3]

In both modes, the binding of this compound is characterized by extremely slow off-rates, leading to a prolonged, practically irreversible activation of the channel.[5][6] This sustained influx of chloride ions drives the cell's membrane potential towards the chloride equilibrium potential, causing a persistent hyperpolarization. This hyperpolarization silences the electrical activity of neurons and muscle cells, leading to phaccid paralysis and death of the parasite.[7][8]

Molecular Binding Site and Structural Insights

The binding site for avermectin is distinct from the glutamate-binding site located in the extracellular domain. Crystallographic studies of the Caenorhabditis elegans GluCl in complex with ivermectin have provided a high-resolution view of this allosteric binding pocket.[9][10]

-

Location: The binding site is located in the transmembrane domain (TMD), at the interface between adjacent subunits of the pentameric channel.[11][12]

-

Key Interacting Helices: Avermectin wedges into a crevice formed primarily by the M3 helix of one subunit (the '+' subunit) and the M1 helix of the adjacent subunit (the '-' subunit).[11][13] It also makes significant contact with the M2 helix, which lines the ion pore, and the M2-M3 loop.[11]

-

Mechanism of Gating: By binding at this intersubunit interface, avermectin is thought to physically push the transmembrane helices apart, stabilizing the open conformation of the channel pore and preventing its closure.[1][11] This conformational change is transmitted to the rest of the channel, including the glutamate-binding domain, explaining its role as a positive allosteric modulator.[1]

Quantitative Data on this compound/Ivermectin Interaction with GluCls

The following tables summarize key quantitative data from electrophysiology and radioligand binding studies, primarily using ivermectin, a close analog of this compound.

Table 1: Radioligand Binding Affinities (Kd) for Ivermectin

| Receptor/Preparation | Ligand | Kd (Dissociation Constant) | Source |

| Haemonchus contortus GluClα3B (Wild-Type) | [³H]Ivermectin | 0.35 ± 0.1 nM | [5] |

| Haemonchus contortus GluClα3B (L256F Mutant) | [³H]Ivermectin | 2.26 ± 0.78 nM | [5] |

| Haemonchus contortus GluClα3B (T300S Mutant) | [³H]Ivermectin | 0.76 ± 0.25 nM | [5] |

Table 2: Agonist Potency (EC₅₀) at GluCl Channels

| Receptor/Subunit Composition | Agonist | EC₅₀ (Half-maximal effective conc.) | Source |

| Haemonchus contortus GluClα3B | Ivermectin | ~0.1 ± 1.0 nM (Estimated) | [5] |

| Haemonchus contortus GluClα3B | L-Glutamate | 27.6 ± 2.7 µM | [5] |

| Caenorhabditis elegans GluCl (homolog) | L-Glutamate | 2.2 ± 0.12 mM | [5] |

| Haemonchus contortus α homomers | L-Glutamate | 28 µM | [14] |

| Haemonchus contortus β homomers | L-Glutamate | 394 µM | [14] |

| Haemonchus contortus αβ heteromers (1:1) | L-Glutamate | 40 µM | [14] |

| Caligus rogercresseyi GluCl-C | Ivermectin | 181 nM | [15] |

Signaling Pathways and Logical Relationships

The interaction of avermectin and glutamate with the GluCl channel involves distinct binding sites but results in a common final pathway of chloride influx and hyperpolarization.

Caption: Signaling pathway of this compound action on GluCl channels.

Detailed Experimental Protocols

The following protocols are foundational for characterizing the interaction between this compound and GluCl channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through channels expressed on the membrane of a large cell, like a frog oocyte, and to determine agonist potency (EC₅₀).[16][17]

Methodology:

-

cRNA Preparation: The cDNA encoding the GluCl subunit(s) of interest is subcloned into an expression vector. The plasmid is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using RNA polymerase.

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated. A nanoinjector is used to inject a precise amount (typically 50 ng) of the synthesized cRNA into the oocyte cytoplasm.

-

Incubation: Injected oocytes are incubated for 2-7 days in a buffered solution (e.g., Barth's solution) to allow for the translation and insertion of the GluCl channels into the plasma membrane.

-

Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current (Im). A feedback amplifier compares the measured Vm to a desired command potential (typically -60 to -80 mV) and injects the necessary current to hold the voltage constant.[18]

-

Drug Application: this compound, glutamate, or other test compounds are applied via the perfusion system. The current required to maintain the clamp potential reflects the ion flow through the opened channels.

-

Data Analysis: Peak currents at various agonist concentrations are measured and plotted to generate a dose-response curve. The curve is fitted with the Hill equation to determine the EC₅₀ and Hill coefficient.[5][14]

Radioligand Binding Assay

This biochemical assay is the gold standard for determining the binding affinity (Kd) and density (Bmax) of a drug for its receptor.[19][20]

Methodology:

-

Receptor Expression: GluCl channels are heterologously expressed in a suitable cell line (e.g., COS-7 or HEK293 cells) via transfection with the appropriate expression plasmids.

-

Membrane Preparation: After 48-72 hours of expression, cells are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which contain the expressed receptors. The membrane pellet is washed and resuspended in a binding buffer.[21]

-

Binding Reaction: Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., [³H]ivermectin) at various concentrations (for saturation assays) or a fixed concentration of radioligand with varying concentrations of an unlabeled competitor drug (for competition assays).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through. The filters are quickly washed with ice-cold buffer to remove non-specifically bound ligand.[21][22]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: For saturation assays, specific binding is plotted against the radioligand concentration and fitted to a one-site binding model to determine the Kd and Bmax. For competition assays, the concentration of the competitor that inhibits 50% of specific radioligand binding (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.

Site-Directed Mutagenesis

This molecular biology technique is used to create specific changes in the amino acid sequence of the GluCl protein to identify residues critical for avermectin binding or channel gating.[23][24]

Methodology:

-

Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation and anneal to the plasmid DNA containing the wild-type GluCl gene at the site to be mutated.

-

Mutagenesis PCR: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the wild-type plasmid as a template, and the mutagenic primers. The polymerase extends the primers, synthesizing new strands that incorporate the mutation and replicating the entire plasmid.[25]

-

Template Digestion: The parental, methylated (wild-type) plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA. The newly synthesized, mutated plasmid DNA is unmethylated and remains intact.[24]

-

Transformation: The resulting nicked, circular dsDNA containing the mutation is transformed into competent E. coli cells. The nicks are repaired by the bacterial DNA repair machinery.

-

Verification: Plasmids are isolated from several bacterial colonies (miniprep), and the entire gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended secondary mutations.

-

Functional Analysis: The verified mutant plasmid is then used in the expression systems described above (TEVC, binding assays) to assess how the mutation affects channel function and sensitivity to this compound.[23]

Experimental and Logical Workflows

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Caption: Workflow for Radioligand Binding Assays.

Caption: Workflow for Site-Directed Mutagenesis studies.

Conclusion

The mechanism of action of this compound on glutamate-gated chloride channels is a well-defined example of potent and selective pharmacology. By acting as a positive allosteric modulator and direct agonist at a unique transmembrane site, it effectively and irreversibly opens the channel, leading to paralysis. The detailed understanding of this mechanism, supported by robust quantitative data and elucidated by the experimental protocols outlined herein, is crucial for the rational design of new anthelmintics and for developing strategies to combat the growing threat of avermectin resistance. The structural and functional data provide a solid framework for future research in drug development and molecular parasitology.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. AOP-Wiki [aopwiki.org]

- 3. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]

- 8. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]

- 9. rcsb.org [rcsb.org]

- 10. X-ray structures of GluCl in apo states reveal gating mechanism of Cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new family of glutamate-gated chloride channels in parasitic sea louse Caligus rogercresseyi: A subunit refractory to activation by ivermectin is dominant in heteromeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 18. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. static.igem.org [static.igem.org]

- 25. neb.com [neb.com]

Avermectin B1 Biosynthesis: A Technical Guide to the Pathway and Genetic Machinery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins are a class of potent anthelmintic and insecticidal macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. Among the eight structurally related avermectin (B7782182) compounds naturally produced, avermectin B1a and B1b, collectively known as abamectin, are of significant commercial interest due to their broad-spectrum activity. This technical guide provides an in-depth exploration of the avermectin B1 biosynthesis pathway and the intricate genetic architecture of the biosynthetic gene cluster. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery, metabolic engineering, and drug development.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that can be divided into three main stages:

-

Polyketide Chain Assembly: The backbone of the avermectin molecule is a 16-membered macrocyclic lactone, which is synthesized by a type I polyketide synthase (PKS) complex.[1] This process begins with a starter unit, either isobutyryl-CoA or 2-methylbutyryl-CoA, which gives rise to the avermectin B and A series, respectively.[1] The polyketide chain is then extended through the sequential addition of seven acetate (B1210297) and five propionate (B1217596) units.[1]

-

Post-PKS Modifications: Following the synthesis of the polyketide chain and its cyclization, the aglycone intermediate undergoes a series of modifications. These include a critical cyclization reaction to form a furan (B31954) ring, a reduction of a keto group to a hydroxyl group, and a methylation step.[1][2]

-

Glycosylation: The final step in avermectin biosynthesis is the attachment of a disaccharide of L-oleandrose to the C13 position of the aglycone.[2][3] This glycosylation is crucial for the biological activity of the avermectins.

The Avermectin Biosynthetic Gene Cluster

The genes encoding the enzymes responsible for avermectin biosynthesis are clustered together in an 82 kb region of the Streptomyces avermitilis chromosome.[4][5] This biosynthetic gene cluster (BGC), often referred to as the ave cluster, contains 18 open reading frames (ORFs).[4] The organization of the ave cluster is a key area of study for understanding and manipulating avermectin production.

The core of the cluster is comprised of four large genes, aveA1, aveA2, aveA3, and aveA4, which encode the multifunctional PKS enzymes.[4][6] These enzymes are organized into 12 modules, with each module responsible for one round of polyketide chain elongation.[6] Other genes within the cluster, such as aveE and aveF, encode the enzymes for post-PKS modifications, while the aveB genes are involved in the synthesis and attachment of the oleandrose (B1235672) sugar moieties.[1][2] The regulation of the entire cluster is controlled by the aveR gene, which acts as a pathway-specific positive regulator.[7]

Quantitative Data on this compound Production

Significant efforts have been made to improve the production of this compound through strain improvement and metabolic engineering. The following tables summarize quantitative data from various studies, highlighting the impact of different strategies on avermectin B1a titers.

| Strain | Genetic Modification/Condition | Avermectin B1a Titer (mg/L) | Fold Increase | Reference |

| S. avermitilis 14-12A | Original Medium | 3528 | - | [8] |

| S. avermitilis 14-12A | Optimized Medium | 5128 | 1.45 | [8] |

| S. avermitilis A229 | Wild Type | 6447 | - | [6] |

| S. avermitilis A229 | aveC8m overexpression | 8120 | 1.26 | [6] |

| S. avermitilis A229 | fadD-fadAB overexpression | 8537 | 1.32 | [6] |

| S. avermitilis A229 | bicA-ecaA co-expression | 8083 | 1.25 | [6] |

| S. avermitilis A229 | Combined engineering | 9613 | 1.49 | [6] |

| S. avermitilis 41445 | Wild Type | 17 | - | [9] |

| S. avermitilis 41445 | UV mutant UV45(3) | 254.14 | 14.95 | [9] |

| S. avermitilis 41445 | EMS mutant | 202.63 | 11.92 | [9] |

| S. avermitilis 3-115 | Heterologous expression of ivermectin cluster | 1250 | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in avermectin research.

Fermentation Protocol for Avermectin Production in Streptomyces avermitilis

Objective: To cultivate S. avermitilis for the production of avermectins.

Materials:

-

S. avermitilis strain

-

Seed medium (e.g., YMG medium: 4.0 g/L glucose, 4.0 g/L yeast extract, 10.0 g/L malt (B15192052) extract, 2.0 g/L CaCO₃)[4]

-

Fermentation medium (e.g., SM2 medium: 50.0 g/L soluble corn starch, 2.0 g/L yeast extract, 0.1 g/L KCl, 0.8 g/L CaCO₃, 0.1 g/L MgSO₄·7H₂O)[4]

-

Shaker incubator

Procedure:

-

Inoculate a single colony of S. avermitilis into 50 mL of seed medium in a 250 mL flask.

-

Incubate at 28°C with shaking at 150 rpm until a brownish liquid culture is obtained.[4]

-

Inoculate the fermentation medium with the seed culture at a 10% (v/v) ratio.

-

Incubate the fermentation culture at 31°C with shaking at 150 rpm for 10 days.[4]

-

Harvest the culture broth for avermectin extraction and analysis.

HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in fermentation broth.

Materials:

-

Avermectin B1a standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelium and supernatant.

-

Extract the mycelium with acetone (B3395972) or methanol.

-

Combine the supernatant and the solvent extract.

-

Filter the combined extract through a 0.22 µm filter.

-

-

HPLC Conditions:

-

Quantification:

-

Prepare a standard curve using known concentrations of avermectin B1a standard.

-

Inject the prepared sample into the HPLC system.

-

Compare the peak area of the sample with the standard curve to determine the concentration of avermectin B1a.

-

Gene Knockout in Streptomyces avermitilis via Homologous Recombination

Objective: To create a targeted gene deletion in S. avermitilis.

Materials:

-

S. avermitilis wild-type strain

-

E. coli strain for plasmid construction

-

Temperature-sensitive shuttle vector (e.g., pKC1139)

-

Restriction enzymes, T4 DNA ligase

-

PCR primers for amplifying flanking regions of the target gene

-

Appropriate antibiotics for selection

Procedure:

-

Construct the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (each ~1.5-2.0 kb) of the target gene from S. avermitilis genomic DNA via PCR.

-

Clone the two flanking regions into the shuttle vector, replacing the target gene with a selectable marker if necessary.

-

-

Conjugation:

-

Introduce the knockout plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and S. avermitilis recipient strains on a suitable agar (B569324) medium (e.g., MS agar).

-

-

Selection of Single-Crossover Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for S. avermitilis exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.

-

Incubate at a non-permissive temperature for plasmid replication (e.g., 37°C) to ensure integration.

-

-

Selection of Double-Crossover Mutants:

-

Culture the single-crossover mutants in non-selective liquid medium to allow for a second homologous recombination event, which will excise the plasmid backbone and the target gene.

-

Plate the culture onto a suitable agar medium and screen for colonies that have lost the plasmid-conferred antibiotic resistance but have the desired gene deletion.

-

-

Verification:

-

Confirm the gene deletion in the putative double-crossover mutants by PCR analysis and, if necessary, by Southern blotting.

-

Heterologous Expression of the Avermectin Gene Cluster

Objective: To express the avermectin biosynthetic gene cluster in a heterologous host.

Materials:

-

S. avermitilis genomic DNA

-

Bacterial Artificial Chromosome (BAC) vector

-

E. coli host for BAC library construction

-

Heterologous host strain (e.g., Streptomyces lividans)

-

Appropriate antibiotics for selection

Procedure:

-

BAC Library Construction:

-

Isolate high-molecular-weight genomic DNA from S. avermitilis.

-

Partially digest the genomic DNA with a suitable restriction enzyme and ligate the fragments into a BAC vector.

-

Transform the ligation mixture into an E. coli host to generate a BAC library.

-

-

Screening for the Avermectin Gene Cluster:

-

Screen the BAC library by PCR using primers specific for genes within the ave cluster to identify clones containing the entire cluster.

-

-

Transfer to the Heterologous Host:

-

Introduce the BAC clone containing the ave cluster into the heterologous host strain (e.g., S. lividans) via conjugation or protoplast transformation.

-

-

Expression and Analysis:

-

Culture the recombinant heterologous host under appropriate fermentation conditions.

-

Extract and analyze the culture broth for the production of avermectins using HPLC.

-

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and the organization of the ave gene cluster.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Enhanced avermectin production by rational feeding strategies based on comparative metabolomics [actamicro.ijournals.cn]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous expression of Avermectins biosynthetic gene cluster by construction of a Bacterial Artificial Chromosome library of the producers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medium optimization for the production of avermectin B1a by Streptomyces avermitilis 14-12A using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Streptomyces avermitilis industrial strain as cell factory for Ivermectin B1a production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Avermectin B1a and B1b

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] They exhibit potent anthelmintic and insecticidal activities, making them crucial compounds in veterinary medicine and agriculture. The two most abundant components produced are avermectin (B7782182) B1a and avermectin B1b, which typically occur in a ratio of ≥80% and ≤20%, respectively.[2] This technical guide provides a detailed overview of the chemical structure and stereochemistry of these two important natural products, supported by quantitative data and experimental protocols.

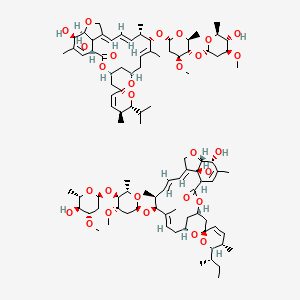

Chemical Structure

Avermectin B1a and B1b share a complex pentacyclic structure, featuring a 16-membered lactone ring, a spiroketal system, and a disaccharide moiety composed of two L-oleandrose units. The fundamental difference between avermectin B1a and B1b lies in the substituent at the C-25 position. Avermectin B1a possesses a sec-butyl group, while avermectin B1b has an isopropyl group at this position.[2]

Table 1: General Properties of Avermectin B1a and B1b

| Property | Avermectin B1a | Avermectin B1b |

| Molecular Formula | C₄₈H₇₂O₁₄ | C₄₇H₇₀O₁₄[3] |

| Molecular Weight | 873.1 g/mol | 859.1 g/mol [3] |

| C-25 Substituent | sec-Butyl | Isopropyl |

Stereochemistry

The avermectin molecule is rich in stereogenic centers, contributing to its specific biological activity. The absolute stereochemistry of avermectin B1a has been elucidated through X-ray crystallography and extensive NMR studies. The stereochemistry of the spiroketal junction at C21 is of particular importance for its biological activity.[4]

Data Presentation

Crystallographic Data

The crystal structure of avermectin B1a has been determined by single-crystal X-ray diffraction. The unit cell parameters provide a precise description of the crystal lattice.

Table 2: Crystallographic Data for Avermectin B1a [5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a | 39.362(13) Å |

| b | 9.500(3) Å |

| c | 14.694(2) Å |

| β | 106.43(2)° |

| Z | 4 |

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structures of natural products like the avermectins. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to assign the chemical shifts and establish the connectivity of atoms within the molecule.

Table 3: ¹H NMR Chemical Shifts (ppm) for Avermectin B1a and B1b in CDCl₃ [6]

| Position | Avermectin B1a | Avermectin B1b |

| 3 | 5.37 | 5.37 |

| 4a | 4.68 | 4.68 |

| 5 | 4.00 | 4.00 |

| 7 | 3.20 | 3.20 |

| 8a | 2.05 | 2.05 |

| 8b | 1.60 | 1.60 |

| 9 | 5.75 | 5.75 |

| 10 | 5.88 | 5.88 |

| 11 | 5.42 | 5.42 |

| 12 | 2.50 | 2.50 |

| 13 | 4.00 | 4.00 |

| 14a | 1.85 | 1.85 |

| 14b | 1.50 | 1.50 |

| 15 | 5.30 | 5.30 |

| 17 | 3.35 | 3.35 |

| 18 | 2.00 | 2.00 |

| 19 | 5.55 | 5.55 |

| 20 | 1.20 | 1.20 |

| 21 | 1.60 | 1.60 |

| 22 | 5.50 | 5.50 |

| 23 | 5.70 | 5.70 |

| 24 | 2.30 | 2.30 |

| 25 | 3.50 | 3.50 |

| 1' | 4.95 | 4.95 |

| 2' | 3.60 | 3.60 |

| 3' | 3.40 | 3.40 |

| 4' | 3.10 | 3.10 |

| 5' | 3.80 | 3.80 |

| 6' | 1.25 | 1.25 |

| 1'' | 4.65 | 4.65 |

| 2'' | 3.55 | 3.55 |

| 3'' | 3.30 | 3.30 |

| 4'' | 3.00 | 3.00 |

| 5'' | 3.75 | 3.75 |

| 6'' | 1.15 | 1.15 |

Table 4: Selected ¹³C NMR Chemical Shifts (ppm) for Avermectin B1a in CDCl₃ [7]

| Position | Chemical Shift (ppm) |

| C-1 | 173.8 |

| C-5 | 67.8 |

| C-13 | 68.5 |

| C-25 | 74.33 |

| C-26a | 13.59 |

| C-27 | 27.42 |

Experimental Protocols

Single-Crystal X-ray Diffraction of Avermectin B1a

The following is a generalized protocol based on common practices for small molecule crystallography and information gathered on avermectin crystallization.

-

Crystallization:

-

Dissolve crude avermectin B1a powder in a suitable solvent such as n-butanol at a temperature between 75-100 °C to achieve a saturated solution.[8]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly. Seed crystals may be added when the solution reaches a supersaturation level of 1-3 to induce crystallization.[8]

-

Stir the solution at a controlled rate (e.g., 120-300 r/min) while gradually cooling to room temperature to promote the growth of high-quality, prismatic crystals.[8]

-

The crystals can also be grown from other solvents like methanol (B129727) and ethanol, which may result in different crystal morphologies such as needle-like shapes.[5]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1]

-

Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data, including indexing, integration, and scaling of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

-

NMR Spectroscopy for Structural Elucidation

The following is a generalized protocol for the structural elucidation of avermectins using NMR spectroscopy.

-

Sample Preparation:

-

1D NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum to get an overview of the proton signals.

-

Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to identify the chemical shifts of carbon atoms and distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR Data Acquisition:

-

COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify proton-proton spin-spin couplings, which reveals the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to determine one-bond correlations between protons and their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to establish long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assembling the complete carbon skeleton.

-

-

Data Processing and Analysis:

-

Process the acquired FIDs (Free Induction Decays) using appropriate window functions and Fourier transformation.

-

Analyze the 1D and 2D spectra to assign all proton and carbon signals to their respective atoms in the avermectin structure. The combination of COSY, HSQC, and HMBC data allows for the unambiguous assignment of the complex molecular structure and confirmation of the stereochemistry at various centers.

-

Mandatory Visualization

Caption: Structural difference between Avermectin B1a and B1b.

References

- 1. e-docs.geo-leo.de [e-docs.geo-leo.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of stereochemistry of avermectin-like 6,6-spiroketals on biological activities and endogenous biotransformations in Streptomyces avermectinius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination and validation of avermectin B1a in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Spontaneous Stereoselective Oxidation of Crystalline Avermectin B1a to Its C-8a-(S)-Hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Avermectin B1: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Avermectin B1, focusing on its solubility in various solvent systems and its stability under different environmental conditions. This compound, a widely used anthelmintic and insecticide, is a mixture of Avermectin B1a (>80%) and Avermectin B1b (<20%).[1] Understanding its solubility and stability is critical for formulation development, analytical method development, and ensuring its efficacy and safety.

Solubility of this compound

The solubility of a compound is a fundamental property that influences its bioavailability and formulation design. This compound is a lipophilic molecule, which is reflected in its solubility profile.

Aqueous Solubility

This compound exhibits very low solubility in water. Its aqueous solubility has been reported to be in the range of 0.007-0.01 mg/L (7-10 ppb) at 20°C.[1] This poor water solubility presents a significant challenge in the development of aqueous formulations.

Solubility in Organic Solvents

This compound is readily soluble in many organic solvents.[1] The solubility generally increases with the polarity of the organic solvent, with some exceptions. The solubility is also temperature-dependent, with higher temperatures generally leading to increased solubility.[2][3]

Table 1: Solubility of Avermectin B1a in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Acetone | 21 | 100 | [1] |

| Chloroform | 21 | 10 | [1] |

| Ethanol | 21 | 20 | [1] |

| Isopropyl alcohol | 21 | 70 | [1] |

| Kerosene | 21 | 0.5 | [1] |

| Methanol | 21 | 19.5 | [1] |

| Toluene | 21 | 350 | [1] |

| Water | 20 | 0.007-0.01 | [1] |

Note: The data presented is a compilation from various sources and should be considered as a guideline. Exact solubility can vary with experimental conditions.

Studies have shown that the solubility of Avermectin B1a in binary solvent mixtures, such as acetone-water and isopropanol-n-hexane, increases with temperature and decreases with an increasing mole fraction of the less solubilizing solvent (e.g., water or n-hexane).[3]

Experimental Protocol: Determination of Solubility (Gravimetric Method)

The gravimetric method is a common and straightforward technique for determining the solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath or a magnetic stirrer can be used for this purpose.

-

After agitation, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

-

Transfer the filtered supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of this compound.

-

Once the solvent is completely evaporated, reweigh the container with the dried residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial tare weight of the empty container.

-

The solubility is then calculated by dividing the mass of the dissolved this compound by the volume of the solvent used.

-

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its degradation profile is crucial for determining appropriate storage conditions and shelf-life.

pH Stability

This compound is relatively stable in neutral and slightly acidic conditions. It has been reported to be stable in solutions at pH 5, 7, and 9 for up to 28 days at 25°C with less than 5% degradation.[1] However, it is susceptible to degradation under alkaline conditions, which can lead to epimerization at the C2 position.[4]

Thermal Stability

This compound is generally stable at room temperature when protected from light. However, it can degrade at elevated temperatures. Forced degradation studies have shown that thermal stress can lead to the formation of several degradation products.[4]

Photostability

This compound is highly sensitive to light, particularly ultraviolet (UV) radiation. Photodegradation is a major pathway of degradation for this compound. When exposed to sunlight, it degrades rapidly in aqueous solutions and as a thin film on surfaces.[5] The half-life of Avermectin B1a in aqueous solution when exposed to sunlight can be as short as 3.5 to 12 hours.[1] The primary photodegradation product is the Δ8,9-isomer of Avermectin B1a.[1]

Table 2: Stability of this compound under Various Conditions

| Condition | Observation | Half-life (t½) | Reference |

| pH | |||

| pH 5, 7, 9 (25°C) | Stable for up to 28 days | - | [1] |

| Alkaline conditions | Susceptible to epimerization | - | [4] |

| Temperature | |||

| Room Temperature | Stable (when protected from light) | - | |

| Elevated Temperature | Degradation occurs | Dependent on temperature | [4] |

| Light | |||

| Sunlight (aqueous solution) | Rapid degradation | 3.5 - 12 hours | [1] |

| Sunlight (thin film) | Rapid degradation | < 1 day | [5] |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products over time.

Methodology:

-

Preparation of Stability Samples:

-

Prepare solutions of this compound in the desired matrix (e.g., different pH buffers, solvents) at a known concentration.

-

For photostability studies, expose the solutions to a controlled light source (e.g., a xenon lamp in a photostability chamber) while keeping control samples in the dark.

-

For thermal stability studies, store the solutions in temperature-controlled ovens at various temperatures.

-

For pH stability studies, incubate the solutions in different pH buffers at a constant temperature.

-

-

Sample Analysis by HPLC:

-

At specified time intervals, withdraw an aliquot from each stability sample.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the prepared sample into the HPLC system.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, methanol, and water in a suitable ratio (e.g., 45:45:10 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 245 nm.

-

Column Temperature: 30°C.

-

-

Data Analysis:

-

Quantify the peak area of this compound and any degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Figure 2: Workflow for a stability-indicating HPLC study.

Degradation Pathway of this compound

Forced degradation studies have identified several major degradation products of this compound under various stress conditions. A simplified degradation pathway is illustrated below.

Figure 3: Simplified degradation pathway of Avermectin B1a.

Key Degradation Reactions:

-

Photodegradation: Exposure to UV light leads to the isomerization of the C8-C9 double bond, forming the Δ8,9-isomer.

-

Alkaline Hydrolysis: In alkaline conditions, epimerization occurs at the C2 position, resulting in the formation of 2-epi-Avermectin B1a.

-

Acid Hydrolysis: Acidic conditions can lead to the cleavage of the glycosidic bond, initially forming a monosaccharide derivative, which can be further hydrolyzed to the aglycone.

This technical guide provides a foundational understanding of the solubility and stability of this compound, offering valuable insights for professionals in the field of drug development and research. The provided experimental protocols serve as a starting point for the precise and accurate characterization of these critical physicochemical properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches - PubMed [pubmed.ncbi.nlm.nih.gov]

Avermectin B1: A Comparative Analysis of its Mode of Action in Nematodes and Insects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin (B7782182) B1, a macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is a potent anthelmintic and insecticide that has revolutionized parasite control in both veterinary and human medicine, as well as in agriculture. Its efficacy stems from its highly specific mode of action, primarily targeting glutamate-gated chloride channels (GluCls) present in invertebrates but absent in vertebrates, ensuring a high degree of selective toxicity.[1][2] This technical guide provides a detailed comparative analysis of the mode of action of avermectin B1 in two major invertebrate phyla: nematodes and insects. We will delve into the molecular targets, physiological consequences, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Potentiation of Glutamate-Gated Chloride Channels

The primary molecular target of this compound in both nematodes and insects is the glutamate-gated chloride channel (GluCl).[1][3] These channels are ligand-gated ion channels that, upon activation by the neurotransmitter glutamate (B1630785), open to allow the influx of chloride ions (Cl⁻) into the cell. This influx leads to hyperpolarization or shunting of the neuronal or muscle cell membrane, making it less excitable and thereby inhibiting signal transmission.

This compound acts as a positive allosteric modulator of GluCls. It binds to a site on the channel protein distinct from the glutamate-binding site and potentiates the effect of glutamate.[4] In fact, this compound can directly open the channel even in the absence of glutamate, leading to a persistent and essentially irreversible activation of the channel.[2] This sustained influx of chloride ions results in a flaccid paralysis of the somatic and pharyngeal muscles of the invertebrate, leading to an inability to feed and move, and ultimately, death.[5]

Comparative Analysis: Nematodes vs. Insects

While the fundamental mode of action is conserved, there are notable differences in the interaction of this compound with nematodes and insects, primarily stemming from variations in their respective GluCls.

Glutamate-Gated Chloride Channel (GluCl) Diversity

A key distinction between the two phyla lies in the diversity of their GluCl subunit genes.

-

Nematodes: Possess a larger and more diverse family of GluCl genes. For example, the model nematode Caenorhabditis elegans has at least six genes encoding GluCl subunits.[1] This diversity allows for the formation of a wider array of homomeric and heteromeric channel subtypes, each with potentially different physiological roles and pharmacological properties.

-

Insects: Generally have a less extensive repertoire of GluCl genes. For instance, Drosophila melanogaster has a smaller set of genes encoding these channels.[1]

This difference in genetic diversity may contribute to variations in the susceptibility of different nematode and insect species to this compound and could be a factor in the development of resistance.

Pharmacological Differences

The potency of this compound can vary between nematodes and insects, and even between different species within each phylum. These differences are reflected in the half-maximal effective concentrations (EC₅₀) and dissociation constants (Kd) observed in experimental studies.

Table 1: Comparative Potency of this compound (Ivermectin) in Nematodes and Insects

| Organism | Channel/Preparation | Parameter | Value | Reference |

| Haemonchus contortus (Nematode) | Recombinant GluClα/β | EC₅₀ (Ivermectin) | ~1.8 nM | [6] |

| Caenorhabditis elegans (Nematode) | Membrane preparation | Kd ([³H]Ivermectin) | 0.2 nM | [7] |

| Drosophila melanogaster (Insect) | Membrane preparation | Kd ([³H]Ivermectin) | 0.1 nM | [7] |

| Anopheles gambiae (Insect) | Recombinant AgGluCl-a1 | EC₅₀ (Ivermectin) | ~10 µM | [8] |

| Haemonchus contortus (Nematode) | Larval Motility Assay | IC₅₀ (Ivermectin) | ~0.02 µM | [9] |

| Caenorhabditis elegans (Nematode) | Larval Motility Assay | EC₅₀ (Ivermectin) | 0.19 µM | [10] |

Note: Ivermectin is a derivative of avermectin B1a and is commonly used in these studies. The values presented are indicative and can vary based on experimental conditions.

The data suggest that while high-affinity binding sites are present in both groups, the functional potency (EC₅₀/IC₅₀) can differ significantly, potentially due to variations in GluCl subunit composition and expression levels.

Physiological Consequences

The physiological effects of this compound-induced paralysis manifest differently in nematodes and insects, reflecting the distinct roles of GluCls in their respective nervous systems.

-

Nematodes: this compound primarily affects the pharyngeal pumping mechanism, which is crucial for feeding, and locomotion.[1] The paralysis of the pharynx leads to starvation, while the inhibition of motor neurons causes immobility.

-

Insects: In insects, GluCls are involved in the modulation of locomotion and sensory input.[1] this compound-induced paralysis leads to a loss of coordination and cessation of movement.

Signaling Pathway of this compound at the Glutamate-Gated Chloride Channel

The following diagram illustrates the molecular interactions at the GluCl channel leading to the physiological effects of this compound.

Caption: Signaling pathway of this compound at the GluCl.

Experimental Protocols

The elucidation of this compound's mode of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to study the electrophysiological properties of ion channels expressed in a heterologous system.

Methodology:

-

Preparation of Oocytes: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific nematode or insect GluCl subunit(s) of interest is microinjected into the oocytes. The oocytes are then incubated for 2-5 days to allow for protein expression.

-

Electrophysiological Recording:

-

An oocyte expressing the GluCl is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Glutamate and/or this compound are applied to the oocyte via the perfusion system.

-

The resulting chloride currents are recorded and analyzed to determine parameters such as EC₅₀, channel activation and deactivation kinetics, and the modulatory effects of this compound.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to its target receptor.

Methodology:

-

Membrane Preparation: Tissues from the target organism (e.g., nematode or insect head homogenates) are homogenized and centrifuged to isolate a membrane fraction rich in GluCls.

-

Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled form of ivermectin (e.g., [³H]ivermectin) at various concentrations.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ivermectin.

-

The incubation is carried out at a specific temperature and for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Experimental and Drug Discovery Workflow

The following diagram outlines a typical workflow for the characterization of a novel insecticide's mode of action, from initial screening to detailed mechanistic studies.

Caption: Workflow for insecticide mode of action studies.

Conclusion

This compound remains a cornerstone of antiparasitic therapy due to its potent and selective action on invertebrate GluCls. While the fundamental mechanism of action is conserved between nematodes and insects, differences in the diversity and pharmacology of their GluCls present opportunities for the development of more targeted and species-specific anthelmintics and insecticides. A thorough understanding of these nuances, facilitated by the experimental approaches detailed in this guide, is crucial for optimizing the use of existing avermectins, managing the growing threat of resistance, and discovering the next generation of invertebrate-selective control agents.

References

- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Differences Between Avermectin B1 and Ivermectin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical examination of the structural distinctions between avermectin (B7782182) B1 and its semi-synthetic derivative, ivermectin. It outlines the core chemical modifications, component compositions, and the experimental protocols involved in the conversion process, supported by quantitative data and visual diagrams for enhanced clarity.

Executive Summary

Avermectin B1 (also known as abamectin) is a potent anthelmintic and insecticidal agent derived from the fermentation of the soil bacterium Streptomyces avermitilis.[1][2] Ivermectin is a chemically modified derivative of this compound with a broad spectrum of activity against parasites.[3][4] The primary structural difference lies in the saturation of a double bond in the macrocyclic lactone ring. Specifically, ivermectin is the 22,23-dihydro derivative of this compound.[2][5][6] This seemingly minor modification is achieved through a selective catalytic hydrogenation process and results in altered biological and pharmacokinetic properties. Both this compound and ivermectin are not single compounds but mixtures of two major homologues, designated as components B1a and B1b.[7][8]

Core Structural Differences

The fundamental chemical distinction between this compound and ivermectin is the reduction of the C22-C23 double bond.[9]

-

This compound : Possesses a double bond between the carbon atoms at positions 22 and 23 of the macrocyclic lactone structure.[2][10]

-

Ivermectin : The C22-C23 double bond is catalytically hydrogenated to a single bond.[5][11]

This structural change is visualized in the diagram below.

Component Composition

Both this compound and ivermectin are mixtures of two homologous compounds, which differ by the substituent at the C25 position.[5]

-

Component 'a' : Features a sec-butyl group at C25.

-

Component 'b' : Features an isopropyl group at C25.

Commercial preparations of both this compound (abamectin) and ivermectin typically contain a mixture of these components, with the 'a' component being predominant.[2]

-

This compound : A mixture containing ≥80% avermectin B1a and ≤20% avermectin B1b.[1][12]

-

Ivermectin : A mixture of ≥80% 22,23-dihydroavermectin B1a and ≤20% 22,23-dihydroavermectin B1b.[3]

Quantitative Data Summary

The structural differences are reflected in the molecular formulas and masses of the individual components.

| Compound | Component Name | Molecular Formula | Molar Mass (g·mol⁻¹) | Key Structural Feature |

| This compound | Avermectin B1a | C₄₈H₇₂O₁₄ | 873.09 | C22=C23 double bond; C25 sec-butyl |

| Avermectin B1b | C₄₇H₇₀O₁₄ | 859.06 | C22=C23 double bond; C25 isopropyl | |

| Ivermectin | 22,23-dihydroavermectin B1a | C₄₈H₇₄O₁₄ | 875.11 | C22-C23 single bond; C25 sec-butyl |

| 22,23-dihydroavermectin B1b | C₄₇H₇₂O₁₄ | 861.08 | C22-C23 single bond; C25 isopropyl | |

| Data sourced from PubChem and other chemical databases.[3] |

Experimental Protocols: Synthesis and Analysis

Ivermectin is synthesized from this compound via a selective catalytic hydrogenation reaction that specifically targets the C22-C23 double bond while leaving the other four double bonds in the molecule intact.[13]

Synthesis of Ivermectin from this compound

Objective: To selectively hydrogenate the C22-C23 double bond of an avermectin B1a/B1b mixture.

Materials:

-

Avermectin B1a/B1b mixture

-

Catalyst: Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) or a similar Rh-phosphine complex.[13][14]

-

Tertiary phosphine (B1218219) (e.g., triphenylphosphine)

-

Hydrogen gas (high purity)

-

Inert gas (e.g., Argon)

-

Stainless steel autoclave or suitable high-pressure reactor

Protocol:

-

Catalyst Preparation (In Situ Example): A mixture of rhodium trichloride (B1173362) trihydrate, triphenylphosphine (B44618), and water in acetone (B3395972) is heated at ~60°C. Hydrazine hydrate (B1144303) is then added, and the mixture is heated for an extended period (e.g., 20 hours) to form the active catalyst complex.[13][15]

-

Reaction Setup: The avermectin B1a/B1b mixture is dissolved in the chosen solvent (e.g., toluene) within the autoclave.[13] Additional triphenylphosphine may be added.[15]

-

Inerting: The autoclave is sealed and purged with an inert gas like argon to remove all oxygen.

-

Catalyst Addition: The prepared catalyst solution is added to the autoclave under an inert atmosphere.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to a specific pressure (e.g., 10-20 bar). The reaction mixture is heated to a controlled temperature (e.g., 87-88°C) and stirred vigorously for a set duration (e.g., 8-10 hours).[13][15]

-

Reaction Monitoring: The progress of the reaction is monitored by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the desired 22,23-dihydro products.[13]

-

Work-up and Purification: Upon completion, the reactor is cooled, depressurized, and the catalyst is removed (e.g., by filtration). The solvent is evaporated under reduced pressure. The crude ivermectin product is then purified using techniques such as column chromatography to remove unreacted starting material, byproducts, and catalyst residues.[16]

Analytical Characterization

Objective: To confirm the structure of the synthesized ivermectin and quantify the purity and component ratio.

Methods:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the conversion of this compound to ivermectin and determining the final ratio of the B1a and B1b dihydro-components.[13][16] A reverse-phase column (e.g., ODS) is typically used with UV detection at ~245 nm.[16]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the products, verifying the addition of two hydrogen atoms. Techniques like APCI-MS/MS can be employed for detailed structural elucidation.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unequivocally confirming the reduction of the C22-C23 double bond. The disappearance of olefinic proton and carbon signals and the appearance of new aliphatic signals in the corresponding regions of the spectra provide definitive proof of the structural change.[16][17]

Experimental Workflow Visualization

The following diagram outlines the logical flow from starting material to final, characterized product.

References

- 1. This compound | CAS:71751-41-2 | Insecticide | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Abamectin - Wikipedia [en.wikipedia.org]

- 3. Ivermectin - Wikipedia [en.wikipedia.org]

- 4. awiner.com [awiner.com]

- 5. researchgate.net [researchgate.net]

- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avermectin - Wikipedia [en.wikipedia.org]

- 8. Comparative study of the interaction of ivermectin with proteins of interest associated with SARS-CoV-2: A computational and biophysical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Direct production of ivermectin-like drugs after domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis ATCC31272 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Avermectin | CAS#:71751-41-2 | Chemsrc [chemsrc.com]

- 13. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. PT729971E - PROCESS FOR THE MANUFACTURE OF IVERMECTIN - Google Patents [patents.google.com]

- 16. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to the Natural Derivatives of Avermectin and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Originally discovered as fermentation products of the soil actinomycete Streptomyces avermitilis, this family of natural products and their semi-synthetic derivatives have revolutionized veterinary and human medicine, as well as agriculture.[1][2] This technical guide provides an in-depth overview of the natural derivatives of avermectin (B7782182), their biological activities, the experimental protocols used to evaluate their efficacy, and the key signaling pathways involved in their mechanism of action.

Natural Avermectin Derivatives and Their Analogs

Streptomyces avermitilis produces a complex of eight closely related avermectin components, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[3] These compounds differ at three positions on the macrocyclic lactone ring: the C5 position, the C22-C23 double bond, and the C25 substituent. The "A" series possesses a methoxy (B1213986) group at C5, while the "B" series has a hydroxyl group. The "1" and "2" designation refers to a double bond or a single bond with a hydroxyl group at the C22-C23 position, respectively. The "a" and "b" components differ by a sec-butyl or isopropyl group at C25, respectively.[3] From this natural repertoire, several semi-synthetic derivatives with enhanced or broadened activity have been developed.

Biological Activity of Avermectin Derivatives

The primary biological activity of avermectin derivatives is their potent anthelmintic and insecticidal efficacy.[4] This is primarily mediated through their action on glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[5][6] However, research has also revealed other biological activities, including anti-inflammatory and cytotoxic effects.[7]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of key avermectin derivatives against various parasites and cell lines.

Table 1: Anthelmintic and Acaricidal Activity of Avermectin Derivatives

| Derivative | Target Organism | Assay Type | Activity Metric | Value | Reference(s) |

| Ivermectin | Haemonchus contortus | Larval Development Assay | IC50 | ~1 nM | [8] |

| Ivermectin | Trichostrongylus colubriformis (in gerbils) | In vivo | Potency | Comparable to Avermectin B1a | [9] |

| Doramectin | Gastrointestinal Nematodes (in cattle) | Fecal Egg Count Reduction | Efficacy | >95% reduction at 21 days | [10] |

| Eprinomectin | Various Nematodes (in cattle) | In vivo | Efficacy | >99% reduction | [11] |

| Selamectin | Ctenocephalides felis (in cats) | In vivo | Efficacy | 95.3% at 24h post-infestation on day 28 | [12] |

| Moxidectin | Ctenocephalides felis (in cats) | In vivo | Efficacy | 97.5% at 24h post-infestation on day 28 | [12] |

| Moxidectin | Haemonchus contortus | Larval Motility Assay | IC50 | Not specified, but effective | [4] |

| Avermectin B2a derivatives | Tetranychus cinnabarinus | Leaf Disc Bioassay | LC50 | 0.002 - 0.005 µM | [13] |

Table 2: Insecticidal Activity of Avermectin Derivatives

| Derivative | Target Organism | Assay Type | Activity Metric | Value | Reference(s) |

| Emamectin Benzoate | Phenacoccus solenopsis | Leaf Dip Bioassay | LC50 | 0.31 µg/mL (72h) | [6] |

| Avermectin B2a derivatives | Aphis craccivora | Not Specified | LC50 | 5.634 - 7.939 µM | [13] |

Table 3: Cytotoxicity and Acute Toxicity of Avermectin Derivatives

| Derivative | Cell Line / Organism | Assay Type | Activity Metric | Value | Reference(s) |

| Avermectin | Human HepG2 cells | In vitro cytotoxicity | IC50 | Not specified, but cytotoxic | [7][14] |

| Ivermectin | Plasmodium falciparum | In vitro | IC50 | 1-10 µg/mL | [3] |

| Ivermectin | Mice | In vivo | Oral LD50 | 115.25 mg/kg | [15] |